Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate
Description
Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by an ethyl ester group at position 3 and a methyl substituent at position 2. Its stereochemistry, defined as (2S,3R), plays a critical role in its physicochemical and biological properties. The compound is synthesized via reactions involving diisopropylethylamine in dichloromethane, as reported in protocols for analogous esters . With a molecular weight of 157.21 g/mol (C₉H₁₇NO₂) and 95% purity, it serves as a versatile intermediate in pharmaceutical synthesis, particularly for chiral building blocks .
Properties
IUPAC Name |
ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXTLRKLFKVDQ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN[C@H]1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to guide the formation of the desired enantiomer. For instance, the enantioselective reduction of a precursor compound using a chiral catalyst can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Stereochemical Variations
Methyl (2S,3S)-2-Methylpyrrolidine-3-Carboxylate
- Molecular Formula: C₈H₁₅NO₂.
- Key Differences :
- Implications: The methyl ester may exhibit lower lipophilicity, affecting solubility and metabolic stability.
Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
- Molecular Formula: C₉H₁₅NO₃.
- Key Differences :
- Functional Groups : Introduction of a 2-oxo (ketone) group and 4,4-dimethyl substituents.
- Molecular Weight : 185.22 g/mol, higher due to additional methyl groups and oxygen.
Pyrrole-Based Analogs (e.g., Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate)
- Molecular Formula : C₁₆H₁₄F₃N₃O₂.
- Key Differences: Core Structure: Pyrrole (unsaturated) vs. pyrrolidine (saturated). Substituents: Trifluoromethyl and cyano groups enhance electron-withdrawing properties.
- Implications : The unsaturated pyrrole ring may improve aromatic interactions in drug-receptor binding, but reduced ring saturation could decrease conformational stability .
Data Table: Key Properties of Ethyl (2S,3R)-2-Methylpyrrolidine-3-Carboxylate and Analogs
Biological Activity
Ethyl (2S,3R)-2-methylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antiviral properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- CAS Number : 757961-41-4
The compound features a chiral center at the 2-position, which contributes to its biological activity and potential stereoselectivity in interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Notably, it has shown promising results in inhibiting beta-coronaviruses, including SARS-CoV-2.
The mechanism by which this compound exerts its antiviral effects appears to involve interference with viral entry into host cells. Preliminary investigations suggest that the compound does not inhibit key viral enzymes such as the main protease (Mpro) or replication-transcription complex but may act at an earlier stage in the viral life cycle .
Case Studies and Research Findings
-
Antiviral Profiling :
Compound EC50 (µM) CC50 (µM) Selectivity Index This compound 4.7 21 4.47 Control Compound 1 0.82 72.9 88.9 - Broad-Spectrum Activity :
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively studied; however, initial assessments indicate good oral bioavailability and acceptable safety margins in cellular assays.
Toxicity Studies
Toxicity evaluations using VeroE6 cells reported a cytotoxic concentration (CC50) of 21 µM, which provides a selectivity index of approximately 4.47 when compared to its antiviral activity . This suggests that while the compound is effective against viruses, care must be taken regarding dosage to avoid cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
